N-Acetyl-2,3-dimethyl-indole
Overview
Description
N-Acetyl-2,3-dimethyl-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2,3-dimethyl-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole nucleus
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Fischer Indole Synthesis
Reactants: Phenylhydrazine, ketone (e.g., acetone)
Conditions: Acidic medium (e.g., hydrochloric acid), heat
Product: Indole derivative
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Alkylation and Acetylation
Reactants: Indole derivative, methyl iodide, acetic anhydride
Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide)
Product: this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by alkylation and acetylation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2,3-dimethyl-indole undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvent, heat
Products: Oxidized indole derivatives
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Solvent (e.g., ethanol), room temperature
Products: Reduced indole derivatives
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Solvent (e.g., dichloromethane), room temperature
Products: Halogenated indole derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Bromine in dichloromethane, chlorine in carbon tetrachloride
Scientific Research Applications
N-Acetyl-2,3-dimethyl-indole has numerous applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
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Biology
- Studied for its potential antiviral and antimicrobial properties.
- Investigated for its role in modulating biological pathways.
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Medicine
- Explored as a potential therapeutic agent for various diseases.
- Evaluated for its anticancer and anti-inflammatory activities.
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Industry
- Utilized in the production of dyes, fragrances, and agrochemicals.
- Applied in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-Acetyl-2,3-dimethyl-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or modulate inflammatory responses by interacting with cytokine pathways .
Comparison with Similar Compounds
N-Acetyl-2,3-dimethyl-indole can be compared with other indole derivatives, such as:
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Indole-3-acetic acid
- A plant hormone involved in growth and development.
- Similar indole nucleus but different functional groups.
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2-Methylindole
- A simpler indole derivative with a single methyl group.
- Less complex structure and different biological activities.
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N-Acetylindole
- An indole derivative with an acetyl group but no methyl groups.
- Different chemical properties and applications.
This compound is unique due to its specific combination of acetyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-9(2)13(10(3)14)12-7-5-4-6-11(8)12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBCCUSCVVGCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335321 | |
Record name | N-Acetyl-2,3-dimethyl-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31676-43-4 | |
Record name | N-Acetyl-2,3-dimethyl-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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